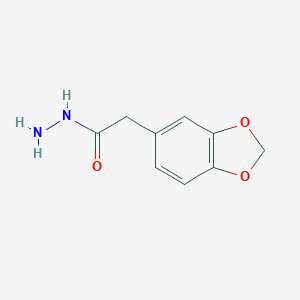

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide” is a chemical compound with the molecular formula C9H10N2O3 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide” were not found, benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . The synthesis involved the use of ketoesters and NaOH, among other compounds .Aplicaciones Científicas De Investigación

Application Summary

Benzodioxole derivatives, including 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, have been synthesized and evaluated for their potential as COX inhibitors and cytotoxic agents .

Methods of Application

Twelve novel compounds were synthesized using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques . The compounds were then tested for their inhibitory effects on COX1 and COX2 enzymes using an in vitro COX inhibition assay kit . The cytotoxicity of these compounds was evaluated using MTS assay against cervical carcinoma cells line (HeLa) .

Results

The most potent compound against the COX1 enzyme was 4f with IC 50 = 0.725 µM . The compound 3b showed potent activity against both COX1 and COX2 with IC 50 = 1.12 and 1.3 µM, respectively . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC 50 value of 219 µM .

2. Treatment of Fludioxonil-Contaminated Wastewater

Application Summary

An immobilized cell bioreactor was developed to treat wastewater contaminated with fludioxonil, a post-harvest fungicide . The bioreactor operated under microaerophilic conditions and gradually reduced hydraulic retention times (HRTs) from 10 to 3.9 days .

Methods of Application

The bioreactor was operated under microaerophilic conditions with gradually reduced hydraulic retention times (HRTs) from 10 to 3.9 days . The performance of the bioreactor was evaluated by measuring the removal efficiency of fludioxonil . The transformation products of fludioxonil degradation were identified using liquid chromatography coupled to quadrupole time-of-flight Mass spectrometry (LC-QTOF-MS) .

Results

Fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied . A total of 12 transformation products were tentatively identified during fludioxonil degradation .

3. Synthetic Cathinones

Application Summary

Eutylone, a derivative of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, is a type of synthetic cathinone . Synthetic cathinones are a large family of amphetamine analogues and are commonly referred to as 'bath salts’ .

Methods of Application

Users have reported administering eutylone by oral, intravenous, and nasal routes .

Results

Reported effects of synthetic cathinones, including eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .

4. Anticancer Evaluation

Application Summary

Benzodioxole derivatives, including 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, have been synthesized and evaluated for their potential as anticancer agents .

Methods of Application

The synthesized compounds were evaluated for their cytotoxicity .

Results

Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .

5. Synthetic Cathinones

Application Summary

Eutylone, a derivative of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, is a type of synthetic cathinone . Synthetic cathinones are a large family of amphetamine analogues and are commonly referred to as 'bath salts’ .

Methods of Application

Users have reported administering eutylone by oral, intravenous, and nasal routes .

Results

Reported effects of synthetic cathinones, including eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .

6. Anticancer Evaluation

Application Summary

Benzodioxole derivatives, including 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, have been synthesized and evaluated for their potential as anticancer agents .

Methods of Application

The synthesized compounds were evaluated for their cytotoxicity .

Results

Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQXGTPXKXCQME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465410 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

CAS RN |

14731-88-5 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)